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molecular formula C12H17NO3 B8303465 N-(3-Hydroxy-4-(1-hydroxybutyl)phenyl)acetamide

N-(3-Hydroxy-4-(1-hydroxybutyl)phenyl)acetamide

Cat. No. B8303465
M. Wt: 223.27 g/mol
InChI Key: CIGBFMLYAIZFEJ-UHFFFAOYSA-N
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Patent
US08877752B2

Procedure details

N-(3-Hydroxy-4-(1-hydroxybutyl)phenyl)acetamide (184 g) was reduced in 20 g batches by dissolving it in de-oxygenated acetic acid (210 mL) in the presence of 10% Pd/C (7 g) at 60 Psi in a Parr hydrogenator for eleven hrs. Upon completion the reaction was filtered over celite and diluted. The acetic acid was removed in vacuo. The resulting oil was diluted with ethyl acetate and was washed three times with water and once with brine. The organic layer was dried over sodium sulfate and concentrated in vacuo. The crude compound was purified via flash chromatography with 100% ethyl acetate to obtain the title compound in 70% yield (120 g) as a waxy tan solid.
Quantity
184 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oxygenated acetic acid
Quantity
210 mL
Type
solvent
Reaction Step Two
Name
Quantity
7 g
Type
catalyst
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([NH:13][C:14](=[O:16])[CH3:15])[CH:5]=[CH:6][C:7]=1[CH:8](O)[CH2:9][CH2:10][CH3:11].OCC1(OC[C@@H](O)[C@@H](O)[C@H]1O)O>[Pd]>[CH2:8]([C:7]1[CH:6]=[CH:5][C:4]([NH:13][C:14](=[O:16])[CH3:15])=[CH:3][C:2]=1[OH:1])[CH2:9][CH2:10][CH3:11]

Inputs

Step One
Name
Quantity
184 g
Type
reactant
Smiles
OC=1C=C(C=CC1C(CCC)O)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC1(O)[C@H](O)[C@H](O)[C@H](O)CO1
Name
oxygenated acetic acid
Quantity
210 mL
Type
solvent
Smiles
Name
Quantity
7 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon completion the reaction was filtered over celite
ADDITION
Type
ADDITION
Details
diluted
CUSTOM
Type
CUSTOM
Details
The acetic acid was removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting oil was diluted with ethyl acetate
WASH
Type
WASH
Details
was washed three times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude compound was purified via flash chromatography with 100% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(CCC)C1=C(C=C(C=C1)NC(C)=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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